2-Amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride

Oxazole Regioisomer Hydrogen Bond Acceptor Count

4‑Oxazole‑substituted amino acid HCl salt with unique H‑bond geometry and enhanced aqueous solubility vs. 2‑yl/5‑yl regioisomers. Ideal for fragment‑based screening, X‑ray crystallography (3 rotatable bonds), and solid‑phase parallel synthesis of trifunctional oxazole libraries. Orthogonal protecting‑group compatibility enables macrocyclic peptide design. Suitable for ABPP probe and photoaffinity label development. Optimized ionic strength for enzymatic assays at 1–100 µM.

Molecular Formula C6H9ClN2O3
Molecular Weight 192.6
CAS No. 2247102-32-3
Cat. No. B2512654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride
CAS2247102-32-3
Molecular FormulaC6H9ClN2O3
Molecular Weight192.6
Structural Identifiers
SMILESC1=C(N=CO1)CC(C(=O)O)N.Cl
InChIInChI=1S/C6H8N2O3.ClH/c7-5(6(9)10)1-4-2-11-3-8-4;/h2-3,5H,1,7H2,(H,9,10);1H
InChIKeyFYINUMGWFGCQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(1,3-oxazol-4-yl)propanoic acid hydrochloride (CAS 2247102-32-3) — Structural & Procurement Baseline


2-Amino-3-(1,3-oxazol-4-yl)propanoic acid hydrochloride is a non‑proteinogenic α‑amino acid in which the alanine side‑chain is replaced by a 1,3‑oxazol‑4‑yl heterocycle [1]. The compound is supplied as the hydrochloride salt (C₆H₉ClN₂O₃; MW 192.60 g/mol), a form that directly addresses the poor aqueous solubility typical of neutral oxazole‑containing amino acids . The 4‑position substitution on the oxazole ring distinguishes it from the more common 5‑substituted and 2‑substituted regioisomers, imparting a unique spatial arrangement of the hydrogen‑bond‑accepting nitrogen and oxygen atoms [2].

Why Regioisomeric Oxazolylalanines Cannot Be Interchanged for 2-Amino-3-(1,3-oxazol-4-yl)propanoic acid hydrochloride


The oxazole ring presents three distinct attachment points (positions 2, 4, and 5), each delivering a different spatial orientation of the nitrogen and oxygen heteroatoms. In 2‑amino‑3‑(1,3‑oxazol‑4‑yl)propanoic acid hydrochloride, the amino acid side‑chain is attached at the 4‑position, placing the ring oxygen and nitrogen in a configuration that differs fundamentally from the 2‑yl and 5‑yl regioisomers [1]. This positional isomerism influences hydrogen‑bond donor/acceptor geometry, dipole moment, and steric profile, which in turn can alter enzyme recognition, receptor‑binding poses, and peptide secondary‑structure propensity [2]. Furthermore, the hydrochloride salt form of the 4‑yl derivative provides higher aqueous solubility than the corresponding free‑base forms of the 2‑yl analog, making it more suitable for biochemical assays conducted in physiological buffers [3].

Quantitative Differentiators for 2-Amino-3-(1,3-oxazol-4-yl)propanoic acid hydrochloride Against Closest Analogs


Regioisomeric Hydrogen‑Bond Acceptor Topology: 4‑yl vs 5‑yl and 2‑yl Oxazolylalanines

The 1,3‑oxazol‑4‑yl substitution places the ring nitrogen and oxygen in a geometry that presents five hydrogen‑bond acceptor sites (two from the carboxylate, one from the amino group, and two from the oxazole ring), a count that matches the 5‑yl regioisomer but with a different spatial distribution [1]. The 2‑yl analog (free base) offers only two hydrogen‑bond donors (vs. three for the hydrochloride salt), reducing its potential for simultaneous donor‑acceptor interactions in binding pockets [2]. In solid‑phase peptide synthesis, the 4‑yl oxazolylalanine building block has been shown to produce trifunctional oxazole small molecules with yields comparable to or exceeding those obtained from other heteroarylalanine building blocks [3].

Oxazole Regioisomer Hydrogen Bond Acceptor Count

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability

The TPSA of the target compound is 89.4 Ų, identical to both the 5‑yl (isoxazole) and 2‑yl oxazolylalanine free bases, as computed by Cactvs [1][2]. However, literature on oxazole‑based peptidomimetics indicates that the 4‑position substitution can reduce the TPSA contribution of the heterocycle by approximately 1–2 Ų compared to the 5‑position when the ring is embedded in larger molecular scaffolds, owing to differences in exposed polar surface conformation [3]. This marginal but potentially meaningful difference supports the 4‑yl regioisomer as a preferred choice for central nervous system (CNS) drug discovery programs where even slight TPSA reductions can improve blood‑brain barrier penetration probability.

TPSA Drug‑likeness CNS permeability

Salt Form Advantage: Hydrochloride vs. Free Base Aqueous Solubility

The target compound is supplied exclusively as the hydrochloride salt, which is a deliberate formulation choice to overcome the inherently low aqueous solubility of neutral oxazole amino acids [1]. In contrast, the 2‑yl regioisomer (2‑amino‑3‑(1,3‑oxazol‑2‑yl)propanoic acid) is commercially available primarily as the free base, with no hydrochloride form listed in major chemical catalogs [2]. The dihydrochloride form of the 5‑yl regioisomer exists (CAS not the same as the target), but its double‑salt stoichiometry introduces additional chloride ions that may interfere with cell‑based assays at higher concentrations . The target compound’s single‑HCl stoichiometry strikes a balance between solubility enhancement and ionic strength perturbation.

Solubility Hydrochloride salt Aqueous assay compatibility

Rotatable Bond Count and Conformational Flexibility

The target compound contains three rotatable bonds, identical to the 5‑yl dihydrochloride analog but fewer than many extended heteroarylalanine derivatives [1][2]. A lower rotatable bond count correlates with reduced conformational entropy penalty upon target binding, a recognized driver of improved ligand efficiency in fragment‑based and structure‑based drug design [3]. While this feature is shared among simple oxazolylalanines, it distinguishes the compound from bulkier heterocyclic amino acids (e.g., benzoxazolyl or quinolinyl alanines) that carry 4–6 rotatable bonds and consequently higher entropic penalties.

Rotatable bonds Conformational entropy Ligand efficiency

Commercially Defined Purity Specification: ≥95% (HPLC) with Rigorous QC

The target compound is sourced from Biosynth (cat. XPD10232) with a minimum purity specification of 95% . This purity threshold is comparable to the 95% specification listed for the 5‑yl isoxazole hydrochloride analog (AKSci cat. 2291CY) , but the target compound benefits from Biosynth’s dedicated quality‑control documentation, which supports batch‑to‑batch reproducibility in screening campaigns . For procurement decisions, the availability of defined purity specifications with supplier quality statements reduces the risk of bioactive contaminants that could confound assay interpretation.

Purity Quality control Reproducibility

Safety and Handling Profile: Consistent GHS Classification for Laboratory Use

The target compound carries GHS hazard statements H315 (skin irritation, 100%), H319 (serious eye irritation, 100%), and H335 (respiratory irritation, 100%), as reported by ECHA C&L notifications [1]. This profile is typical for amino acid hydrochloride salts and does not introduce additional hazard categories such as acute oral toxicity or environmental toxicity, which may be present for more complex heterocyclic amino acid derivatives. The absence of 'H300‑series' acute toxicity statements simplifies shipping classification and institutional safety approval, a practical advantage in high‑throughput screening environments where compound handling protocols must be standardized .

GHS Safety Laboratory handling

Recommended Application Scenarios for 2-Amino-3-(1,3-oxazol-4-yl)propanoic acid hydrochloride Based on Quantitative Evidence


Fragment‑Based Lead Discovery Leveraging Low Rotatable Bond Count and Defined H‑Bond Topology

With only 3 rotatable bonds and 5 hydrogen‑bond acceptor sites [1], the compound is an ideal fragment for X‑ray crystallographic or NMR‑based screening. Its 4‑yl substitution pattern provides a unique H‑bond donor/acceptor arrangement that is unexplored in major fragment libraries, enabling the discovery of novel binding motifs against challenging targets such as metalloenzymes or protein–protein interaction interfaces [2].

Solid‑Phase Peptide Synthesis of Conformationally Constrained Peptidomimetics

The compound serves as a building block for solid‑phase parallel synthesis of trifunctional oxazole‑containing small molecules, as demonstrated by Nefzi et al. (2018) [3]. Its orthogonal protecting‑group compatibility allows multiple diversification steps, making it suitable for constructing macrocyclic peptide libraries with improved proteolytic stability conferred by the oxazole heterocycle [3].

Biochemical Assay Development Requiring Aqueous‑Compatible Amino Acid Scaffolds

The mono‑hydrochloride salt form provides sufficient aqueous solubility for biochemical assays at typical screening concentrations (1–100 µM) without generating the excessive ionic strength associated with dihydrochloride salts . This makes the compound a suitable substrate or inhibitor probe for amino acid‑metabolizing enzymes, including aminotransferases and amino acid oxidases [4].

Chemical Biology Probe for Oxazole‑Specific Protein Interaction Mapping

The 1,3‑oxazol‑4‑yl moiety is a recognized pharmacophore in natural products and synthetic bioactive molecules [5]. Incorporating this specific regioisomer into photoaffinity labeling probes or activity‑based protein profiling (ABPP) reagents enables the selective mapping of oxazole‑recognizing protein domains, an area relevant to understanding the mechanism of oxazole‑containing natural products such as jadomycins [6].

Quote Request

Request a Quote for 2-Amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.